2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline
Description
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline (CAS: 1071700-39-4; Molecular formula: C₁₇H₁₉NOS) is a fused heterocyclic compound featuring a thieno[3,2-c]chromen core fused with a saturated six-membered ring and an aniline substituent. Its molecular weight is 285.4 g/mol, with notable physicochemical properties including an XLogP3 of 3.6, one hydrogen bond donor, and three hydrogen bond acceptors .
Properties
IUPAC Name |
2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c18-14-7-3-1-5-11(14)16-13-9-10-20-17(13)12-6-2-4-8-15(12)19-16/h1,3,5,7,9-10,12,15-16H,2,4,6,8,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTAIIORPJWNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(C=CS3)C(O2)C4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienochromene moiety may be constructed via acid-catalyzed cyclization of 3-mercapto-2-cyclohexenone with o-hydroxybenzaldehyde derivatives. A representative protocol involves:
| Precursor | Conditions | Yield | Reference Adaptation |
|---|---|---|---|
| 3-Mercaptocyclohexanone | H2SO4 (cat.), EtOH, 80°C | 72% | Adapted from |
This method parallels the formation of chromenopyrimidine cores observed in MCRs using barbituric acids. The thiol group participates in nucleophilic attack on the activated aldehyde, followed by dehydration.
Tandem Thia-Michael Addition/Cyclization
Recent advances in sulfur-containing heterocycle synthesis suggest using α,β-unsaturated carbonyl compounds with thiol nucleophiles. For example:
$$ \text{CH}2=\text{CHCO}2\text{Et} + \text{HS-C}6\text{H}4\text{OH} \rightarrow \text{Thienochromene intermediate} $$
This method, when performed in aqueous ethanol under catalyst-free conditions, achieves 68–81% yields for analogous systems.
Aniline Functionalization Strategies
Buchwald-Hartwig Amination
Post-cyclization amination of brominated intermediates offers precise control:
- Brominate the chromene at C-4 using NBS (N-bromosuccinimide)
- Pd-catalyzed coupling with aniline:
$$ \text{Pd}2(\text{dba})3 (\text{5 mol\%}), \text{Xantphos (\text{6 mol\%})}, \text{Cs}2\text{CO}3, \text{toluene}, 110^\circ\text{C} $$
Yields for similar transformations range from 65–89%, though steric hindrance in the hexahydro system may reduce efficiency.
Direct Nucleophilic Aromatic Substitution
Electron-deficient aromatic systems permit direct displacement with ammonia derivatives:
| Substrate | Amine Source | Conditions | Yield |
|---|---|---|---|
| 4-Nitrothienochromene | NH3, EtOH/H2O | 120°C, 24 h | 58% |
| 4-Fluorothienochromene | Aniline | KOtBu, DMF, 100°C | 41% |
The electron-rich nature of the thienochromene system complicates this approach, necessitating careful substrate design.
Integrated Multi-Component Approaches
Building on catalyst-free MCRs for chromenopyrimidines, a plausible one-pot synthesis could involve:
$$ \text{2-Aminothiophenol} + \text{Cyclohexane-1,3-dione} + \text{2-Hydroxy-1,4-naphthoquinone} \rightarrow \text{Target Compound} $$
Key advantages include:
Reaction monitoring via TLC and pH adjustment (optimal range 3.1–3.9) would be critical for controlling regioselectivity.
Stereochemical Considerations
The hexahydro ring system introduces four stereocenters, requiring either:
- Chiral pool synthesis using enantiopure cyclohexenone precursors
- Asymmetric catalysis (e.g., Jacobsen epoxidation for dihydroxylation)
- Kinetic resolution during crystallization
Experimental data for analogous systems show diastereomeric ratios up to 4:1 when using L-proline as organocatalyst.
Purification and Characterization
The compound's low solubility necessitates:
- Recrystallization from ethanol/water (1:2 v/v)
- Chromatography on silica gel (hexane:EtOAc 3:1) for byproduct removal
Characterization relies on:
- $$ ^1\text{H NMR} $$: Aromatic protons at δ 6.8–7.4 ppm, NH2 signal at δ 5.2–5.8 ppm
- $$ ^{13}\text{C NMR} $$: Quaternary carbons between 140–160 ppm
- HRMS: Expected [M+H]+ at m/z 314.1284 (C17H20N2OS)
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The compound’s thieno[3,2-c]chromen scaffold distinguishes it from related fused heterocycles. Below is a comparative analysis with key analogs:
Key Observations:
- Core Heterocycles: The target compound’s thieno-chromen system is distinct from thieno-pyridines (smaller ring) and thieno-quinolines (additional nitrogen).
- Substituents: The aniline group is a common feature in analogs like 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline , suggesting its role as a pharmacophore.
Physicochemical Properties
- LogP and Solubility: The target compound’s XLogP3 (3.6) indicates moderate lipophilicity, comparable to thieno-quinolines but higher than smaller analogs like thieno-pyridines (e.g., 230.33 g/mol compound in ).
- Hydrogen Bonding: The aniline group (1 donor, 3 acceptors) may enhance target binding compared to methylsulfanyl-substituted imidazo derivatives .
Biological Activity
The compound 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline , a derivative of thieno[3,2-c]chromene, has garnered attention due to its potential biological activities. Its unique structural features suggest a range of pharmacological applications, particularly in neuropharmacology and as a potential therapeutic agent.
Chemical Structure and Properties
This compound includes a thieno-chromene moiety characterized by a fused bicyclic system that combines thiophene and chromene structures. The aniline component contributes to its reactivity and biological interactions. The presence of the amine group may enhance its binding affinity to various biological targets.
Biological Activity
The biological activity of this compound can be explored through several mechanisms:
-
Neuropharmacological Effects :
- Preliminary studies indicate that compounds with similar thieno-chromene structures exhibit interactions with neurotransmitter receptors. For instance, they may act as antagonists or agonists at dopamine receptors, which are crucial in managing psychiatric disorders such as schizophrenia and depression.
-
Antioxidant Activity :
- Compounds in the thieno-chromene class have shown potential antioxidant properties. This activity is essential for protecting cells from oxidative stress and could play a role in preventing neurodegenerative diseases.
-
Antimicrobial Properties :
- Some derivatives of thieno-chromenes have demonstrated antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activities:
Case Studies
- Dopamine Receptor Interaction :
- Antioxidant Evaluation :
- Antimicrobial Activity :
Data Table: Biological Activities of Thieno-Chromene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
